sodium;3-oxidodioxaborirane;tetrahydrate

Description

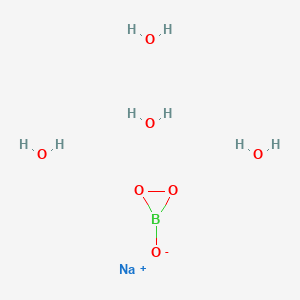

Sodium 3-oxidodioxaborirane tetrahydrate, commonly known as sodium perborate tetrahydrate (NaBO₃·4H₂O), is a crystalline oxidizing agent with the IUPAC name sodium; 3-oxido dioxaborirane; tetrahydrate . It is synthesized via the reaction of sodium borate (NaBO₂) with hydrogen peroxide (H₂O₂), forming a stable, water-soluble compound that releases hydrogen peroxide upon dissolution . Its molecular weight is 153.86 g/mol, with an active oxygen content of 9–11% . Industrially, it is a key component in laundry detergents, acting as a bleach and disinfectant due to its controlled release of H₂O₂ . Thermally, it decomposes at 60–65.5°C, transitioning to sodium metaborate (NaBO₂) through intermediate phases like sodium perborate monohydrate (NaBO₃·H₂O) .

Properties

IUPAC Name |

sodium;3-oxidodioxaborirane;tetrahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/BO3.Na.4H2O/c2-1-3-4-1;;;;;/h;;4*1H2/q-1;+1;;;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBDSNZLUHYKHQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OO1)[O-].O.O.O.O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B1(OO1)[O-].O.O.O.O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BH8NaO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.86 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of sodium;3-oxidodioxaborirane;tetrahydrate would likely involve scaling up the laboratory synthesis methods to accommodate larger quantities. This process would require optimization of reaction conditions to ensure cost-effectiveness and efficiency. The use of continuous flow reactors and automated systems could enhance the production process.

Chemical Reactions Analysis

Types of Reactions

sodium;3-oxidodioxaborirane;tetrahydrate can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can lead to a wide range of products, depending on the nature of the substituents.

Scientific Research Applications

Chemical Properties and Characteristics

- Chemical Formula : NaBO₃·4H₂O

- Molecular Weight : 81.80 g/mol

- Appearance : White crystalline solid

- Solubility : Soluble in water, releasing active oxygen upon dissolution

Cleaning and Laundry Applications

Sodium perborate tetrahydrate is widely utilized as a bleaching agent in detergents and laundry products. Its ability to release active oxygen makes it effective for stain removal without the harshness associated with chlorine-based bleaches.

Key Features :

- Acts as a source of active oxygen, enhancing the cleaning power of detergents.

- Less aggressive than sodium hypochlorite, reducing damage to fabrics and colors.

- Effective at temperatures above 60°C but can be activated at lower temperatures with suitable activators like tetraacetylethylenediamine (TAED) .

Table 1: Comparison of Bleaching Agents

| Property | Sodium Perborate Tetrahydrate | Sodium Hypochlorite |

|---|---|---|

| Active Oxygen Release | Moderate | High |

| Fabric Safety | High | Moderate |

| Temperature Activation | 40–60°C (with activator) | >60°C |

Dental Applications

In dentistry, sodium perborate tetrahydrate is employed primarily for tooth bleaching. It is often used in combination with hydrogen peroxide for intracoronal bleaching techniques.

Case Study : A study involving 58 extracted incisors demonstrated that sodium perborate preparations effectively bleached stained teeth over a six-day period. The success rates ranged from 46% to 77%, indicating its efficacy in dental applications .

Table 2: Efficacy of Sodium Perborate in Tooth Bleaching

| Preparation Type | Success Rate (%) |

|---|---|

| Sodium Perborate Tetrahydrate + H₂O₂ | 54–77 |

| Experimental Gel (lower concentration) | 54 |

Personal Care Products

Sodium perborate tetrahydrate is also used in personal care formulations, such as hair dyes and permanent waving products, due to its oxidizing properties.

Applications :

- Serves as an oxidizing agent in cosmetic formulations.

- Utilized in eye drops as a preservative due to its rapid degradation into harmless byproducts .

Antiseptic and Disinfectant Properties

The compound exhibits antiseptic properties, making it suitable for use in various disinfectants. It can be found in formulations aimed at cleansing minor wounds or as a preservative in ophthalmic solutions.

Key Benefits :

- Rapidly degrades to non-toxic byproducts.

- Effective against a range of microorganisms when used in appropriate concentrations .

Safety and Environmental Considerations

While sodium perborate tetrahydrate is generally considered safe for use in various applications, it is essential to handle it with care due to potential irritant properties:

Mechanism of Action

The mechanism of action of sodium;3-oxidodioxaborirane;tetrahydrate involves its interaction with specific molecular targets and pathways This interaction can lead to various biological effects, depending on the nature of the target For example, it may inhibit or activate enzymes, modulate receptor activity, or interfere with cellular signaling pathways

Comparison with Similar Compounds

Comparison with Similar Compounds

Sodium Perborate Monohydrate (NaBO₃·H₂O)

Sodium perborate monohydrate is a dehydrated form of the tetrahydrate, produced by drying NaBO₃·4H₂O . Key differences include:

- Solubility : Lower solubility (15–16 g/L vs. 23 g/L for the tetrahydrate) .

- Thermal Stability : Decomposes at >50°C, making it suitable for high-temperature detergent formulations .

- Active Oxygen Content : Higher (~16%) due to reduced water content .

- Applications : Preferred in compact detergent powders for its concentrated oxidizing power .

Sodium Metaborate (NaBO₂)

Sodium metaborate is a decomposition product of sodium perborates and lacks peroxide groups:

- Structure : Contains borate (BO₂⁻) rather than perborate (BO₃⁻) .

- Reactivity: Non-oxidizing; used in glass manufacturing and as a corrosion inhibitor .

- Thermal Behavior : Forms during the decomposition of NaBO₃·4H₂O at ~200°C .

Sodium Tetraborate Decahydrate (Borax, Na₂B₄O₇·10H₂O)

Borax is a structurally distinct borate salt:

- Composition : Contains B₄O₇²⁻ ions, unlike the peroxoborate in NaBO₃·4H₂O .

- Applications : Used in metallurgy, ceramics, and as a buffering agent, but lacks oxidizing properties .

- Solubility : 26.7 g/L (at 20°C), comparable to sodium perborate tetrahydrate .

Other Tetrahydrate Salts

Compounds like sodium ammonium phosphate tetrahydrate (NaNH₄HPO₄·4H₂O) and sodium chromate tetrahydrate (Na₂CrO₄·4H₂O) share hydration but differ chemically:

- Functionality : Sodium ammonium phosphate is a laboratory reagent for microanalysis , while sodium chromate is a corrosive oxidizer in dye production .

- Safety Profile: Sodium perborate tetrahydrate is classified as an oxidizing solid (ADR/RID 5.1) but is less toxic than sodium chromate, which carries carcinogenic risks .

Comparative Data Table

Research Findings and Industrial Relevance

- Kinetics: Nonisothermal decomposition of NaBO₃·4H₂O follows multi-step kinetics, with activation energy (E) and pre-exponential factor (A) varying by reaction stage .

- Crystallization : Industrial production of NaBO₃·4H₂O involves semibatch precipitation, with growth and nucleation rates optimized for crystal size distribution .

- Safety : Classified as an oxidizing solid (UN 1479) with moderate hazards; requires precautions against dust inhalation and combustion .

Q & A

Q. What are the established methods for synthesizing sodium 3-oxidodioxaborirane tetrahydrate, and what purity levels are achievable under standard laboratory conditions?

Methodological Answer: Sodium 3-oxidodioxaborirane tetrahydrate (NaBO₃·4H₂O) is synthesized by reacting sodium borate (Na₂B₄O₇) with hydrogen peroxide (H₂O₂) under controlled conditions. The reaction proceeds via borate peroxidation, followed by crystallization at low temperatures to stabilize the tetrahydrate form. Purity levels exceeding 99% can be achieved through recrystallization in deionized water and vacuum drying. Key parameters include maintaining a pH of 9–10 and a molar ratio of 1:2 (Na₂B₄O₇:H₂O₂) to minimize byproducts like sodium metaborate .

Q. How should researchers characterize the crystalline structure of sodium 3-oxidodioxaborirane tetrahydrate using X-ray diffraction (XRD)?

Methodological Answer: XRD analysis reveals a monoclinic crystal system with space group P2₁/c. Critical structural features include:

- Bond angles : O3—S1—N1—C1 = 84.61° and O3—S1—C7—C6 = 135.84° (for disaccharinate analogues).

- Coordination geometry : Sodium ions exhibit octahedral coordination with oxygen atoms from water and borate groups (e.g., Na1—O1 distances: 2.34–2.67 Å).

For accurate characterization, use a Cu-Kα radiation source (λ = 1.5418 Å) and refine data with Rietveld analysis to resolve hydrogen-bonding networks .

Q. What standard analytical techniques are recommended for verifying the hydration state and boron content in this compound?

Methodological Answer:

- Thermogravimetric Analysis (TGA) : Measures mass loss upon heating to 150°C to confirm tetrahydrate composition (theoretical H₂O loss: ~28% w/w).

- Acidimetric Titration : Quantifies boron content via reaction with HCl, using mannitol as a complexing agent to enhance endpoint detection (≥99.0% purity achievable) .

- Inductively Coupled Plasma Optical Emission Spectroscopy (ICP-OES) : Validates sodium and boron stoichiometry .

Advanced Research Questions

Q. How does the incorporation of sodium 3-oxidodioxaborirane tetrahydrate affect the cross-linking efficiency in melamine-urea-formaldehyde (MUF) resin systems?

Methodological Answer: In MUF resins, sodium 3-oxidodioxaborirane tetrahydrate acts as a latent acid catalyst, releasing H₂O₂ upon dissolution. This promotes cross-linking via peroxide-mediated oxidation of formaldehyde intermediates. Researchers should:

Q. What kinetic models best describe the multistep thermal decomposition of this compound under non-isothermal conditions?

Methodological Answer: The decomposition follows a three-step mechanism:

Dehydration (50–120°C): Loss of 4 H₂O molecules (activation energy Eₐ ≈ 65 kJ/mol).

Peroxoborate decomposition (120–200°C): Release of O₂ and formation of NaBO₂ (Eₐ ≈ 85 kJ/mol).

Metaborate stabilization (>200°C).

Kinetic deconvolution analysis using the Ozawa-Flynn-Wall method is recommended to resolve overlapping steps. Differential scanning calorimetry (DSC) coupled with mass spectrometry (MS) confirms gaseous byproducts .

Q. How can researchers resolve discrepancies in reported bond angles and coordination geometries across crystallographic studies?

Methodological Answer: Discrepancies arise from variations in hydration states or cation substitution (e.g., Rb⁺ vs. Na⁺). To address this:

Q. What are the optimal conditions for maintaining the stability of sodium 3-oxidodioxaborirane tetrahydrate in aqueous solutions during electrochemical studies?

Methodological Answer: Stability in aqueous media depends on pH and temperature:

- pH 8–9 : Prevents rapid hydrolysis; use phosphate or borate buffers.

- Temperature ≤25°C : Minimizes peroxide decomposition.

- Oxygen-free environment : Use nitrogen purging to inhibit radical formation.

Electrochemical impedance spectroscopy (EIS) can monitor degradation rates, with a shelf life of ≤48 hours under optimal conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.